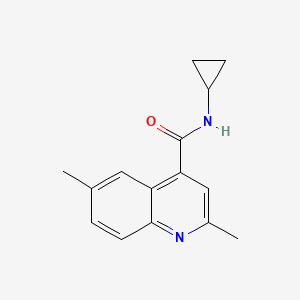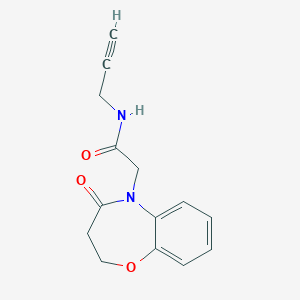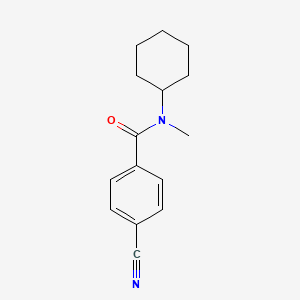
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of the enzyme known as gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. The inhibition of this enzyme results in an increase in GABA levels in the brain, which has been shown to have a range of potential therapeutic applications.
Wirkmechanismus
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, which has been shown to have a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase by N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These effects include anticonvulsant activity, anxiolytic effects, and potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide for lab experiments is its potency as an inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and the potential therapeutic applications of GABA modulation. However, one limitation of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, depression, and other neurological disorders. Additionally, there is potential for the development of new compounds based on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide that may have improved efficacy and reduced toxicity. Further research is also needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide and its potential interactions with other compounds and neurotransmitters in the brain.
Synthesemethoden
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with pyrazin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a carbodiimide coupling agent. Alternatively, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized through the reaction of 4-chloroaniline with 2-pyrazinecarboxylic acid, followed by the addition of piperidine-3-carboxylic acid and a carbodiimide coupling agent.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Studies have shown that N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is a potent inhibitor of GABA aminotransferase, which results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have anticonvulsant effects, making N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide a potential treatment option for epilepsy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-5-14(6-4-13)20-16(22)12-2-1-9-21(11-12)15-10-18-7-8-19-15/h3-8,10,12H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSWGMUWBRLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)


![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)

![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)
![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)